Manganese 2-ethylhexanoate

Übersicht

Beschreibung

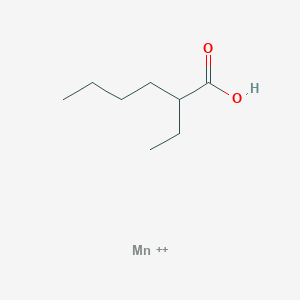

Manganese 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀MnO₄. It is a manganese salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various industrial applications, particularly in the production of coatings, inks, and paints. This compound is known for its solubility in organic solvents and its effectiveness in promoting oxidation and polymerization reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of manganese 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a divalent manganese salt. The process begins by heating 2-ethylhexanoic acid and an alkali solution to a temperature between 90-100°C. An aqueous solution of a divalent manganese salt is then added dropwise to the heated mixture. After the reaction is complete, the mixture is cooled to room temperature to obtain a solid form of this compound. This solid is then pulverized into a fine powder using a low-temperature pulverizer .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to ensure precise temperature control and efficient mixing. The resulting product is often used as an environment-friendly drier for coatings, oil paints, and printing inks .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective as a catalyst in oxidation reactions, where it promotes the formation of manganese oxides.

Common Reagents and Conditions:

Oxidation: In basic solutions, this compound can be oxidized by hydrogen peroxide to form manganese dioxide (MnO₂).

Reduction: this compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

Substitution: This compound can undergo substitution reactions with various ligands, forming new organometallic complexes.

Major Products: The major products formed from these reactions include manganese oxides (MnO, Mn₂O₃, Mn₃O₄) and various manganese-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Paints and Coatings

Manganese 2-ethylhexanoate is primarily used as a drier in paint formulations. Its role as a catalyst accelerates the drying process of alkyd resins, enhancing the performance of paints and coatings. The compound facilitates oxidative polymerization reactions, which are crucial for curing processes in protective coatings .

Key Benefits :

- Improved drying times compared to traditional cobalt-based driers.

- Lower leaching of manganese ions into the environment, which is beneficial for sustainability .

Catalysis in Polymerization

This compound serves as a catalyst in radical polymerization processes, particularly when activating alkyl hydroperoxides. This application is essential in producing polymers with specific characteristics for various industrial uses, including adhesives and sealants .

Case Study : A study comparing manganese and cobalt complexes demonstrated that manganese complexes could effectively initiate radical polymerizations while offering tunable kinetics through coordination chemistry . The presence of nitrogen ligands enhanced the catalytic efficiency of manganese complexes, making them competitive alternatives to cobalt catalysts.

Inks and Toners

The compound is also utilized in the formulation of inks and toners, where it acts as a drying agent. Its ability to facilitate rapid curing ensures that printed materials maintain quality and durability while reducing production times .

Comparative Performance

A comparative analysis of this compound with cobalt counterparts highlights its effectiveness:

- Oxidative Polymerization : Manganese complexes showed comparable performance to cobalt complexes when modified with chelating ligands, indicating potential for enhanced efficiency in specific applications .

| Catalyst Type | Efficiency (Relative) | Notes |

|---|---|---|

| Cobalt(II) 2-Ethylhexanoate | High | Traditional drier with good performance |

| Manganese(II) 2-Ethylhexanoate | Moderate | Improved with nitrogen ligand modification |

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates potential hazards:

Wirkmechanismus

The mechanism by which manganese 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In oxidation reactions, it facilitates the formation of radicals, which then participate in further chemical transformations. The compound’s manganese center plays a crucial role in these reactions, cycling between different oxidation states to promote the formation and decomposition of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Cobalt 2-ethylhexanoate: Known for its high catalytic activity but has raised concerns due to its potential carcinogenicity.

Iron 2-ethylhexanoate: Another alternative with good catalytic properties but may not be as effective as manganese in certain reactions.

Manganese acetylacetonate: Similar in function but differs in ligand structure, which can influence its reactivity and solubility.

Manganese 2-ethylhexanoate stands out due to its balance of catalytic efficiency and safety, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Manganese 2-ethylhexanoate (Mn(2-EHA)₂) is a manganese salt of 2-ethylhexanoic acid, widely studied for its catalytic properties and biological activities. This article reviews the biological activity of Mn(2-EHA)₂, focusing on its antioxidant potential, interactions with biomolecules, and implications in various applications.

This compound is synthesized through the reaction of manganese sulfate with 2-ethylhexanoic acid. The general reaction can be represented as follows:

This compound exists primarily in its dissociated form in solution, comprising manganese cations and 2-ethylhexanoate anions, which contributes to its biological activity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Mn(2-EHA)₂. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of Mn(2-EHA)₂ was assessed using the ABTS radical scavenging assay, where it demonstrated significant scavenging capabilities compared to standard antioxidants like Trolox.

Table 1: Antioxidant Activity of Mn(2-EHA)₂

| Compound | ABTS Scavenging Activity (%) |

|---|---|

| Mn(2-EHA)₂ | 99.63 ± 0.07 |

| Trolox | 91.8 ± 0.17 |

The results indicate that Mn(2-EHA)₂ exhibits superior antioxidant activity, suggesting its potential role in preventing oxidative damage in biological systems .

DNA and Serum Albumins

The interaction of Mn(2-EHA)₂ with biomolecules such as DNA and serum albumins has been investigated using various spectroscopic techniques. Studies show that Mn(2-EHA)₂ can intercalate with calf-thymus DNA, affecting its viscosity and fluorescence properties. This interaction suggests a mechanism by which Mn(2-EHA)₂ could influence cellular processes at the molecular level.

Table 2: Binding Affinity of Mn(2-EHA)₂ with Biomolecules

| Biomolecule | Methodology | Observed Effect |

|---|---|---|

| Calf-thymus DNA | Viscosity measurements | Increased viscosity |

| Bovine serum albumin | Fluorescence emission spectroscopy | Altered fluorescence intensity |

These findings indicate that Mn(2-EHA)₂ may play a role in modulating biological pathways through its interactions with nucleic acids and proteins .

Catalytic Activity in Biological Contexts

Manganese complexes, including Mn(2-EHA)₂, have been explored for their catalytic properties in various chemical reactions, particularly in polymerization processes. The compound has shown effectiveness as a catalyst for the oxidative polymerization of linseed oil, enhancing the drying process of paints and coatings.

Case Study: Oxidative Polymerization of Linseed Oil

In a comparative study between cobalt(II) and manganese(II) carboxylates, it was found that manganese complexes exhibited superior catalytic efficiency when modified with chelating ligands. This suggests that Mn(2-EHA)₂ could be optimized for industrial applications while also providing insights into its biological interactions through similar mechanisms .

Safety and Toxicological Profile

The safety profile of Mn(2-EHA)₂ has been assessed through various studies. It is generally considered non-irritating to skin based on animal testing; however, it has been classified as an eye irritant. Understanding these properties is crucial for evaluating its use in consumer products .

Eigenschaften

CAS-Nummer |

15956-58-8 |

|---|---|

Molekularformel |

C16H32MnO4 |

Molekulargewicht |

343.36 g/mol |

IUPAC-Name |

2-ethylhexanoic acid;manganese |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

MIMZZKDIKWTJKB-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O.[Mn+2] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn] |

Key on ui other cas no. |

15956-58-8 |

Physikalische Beschreibung |

Solid; [ECHA REACH Registrations] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.